(5Z)-3-butyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-butyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15623829
InChI: InChI=1S/C25H24N4O4S2/c1-3-5-13-27-24(30)22(35-25(27)34)15-18-16-28(19-9-7-6-8-10-19)26-23(18)17-11-12-21(33-4-2)20(14-17)29(31)32/h6-12,14-16H,3-5,13H2,1-2H3/b22-15-
SMILES:
Molecular Formula: C25H24N4O4S2
Molecular Weight: 508.6 g/mol

(5Z)-3-butyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC15623829

Molecular Formula: C25H24N4O4S2

Molecular Weight: 508.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-butyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C25H24N4O4S2
Molecular Weight 508.6 g/mol
IUPAC Name (5Z)-3-butyl-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C25H24N4O4S2/c1-3-5-13-27-24(30)22(35-25(27)34)15-18-16-28(19-9-7-6-8-10-19)26-23(18)17-11-12-21(33-4-2)20(14-17)29(31)32/h6-12,14-16H,3-5,13H2,1-2H3/b22-15-
Standard InChI Key XIBMPRLLDDIKPO-JCMHNJIXSA-N
Isomeric SMILES CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S
Canonical SMILES CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC)[N+](=O)[O-])C4=CC=CC=C4)SC1=S

Introduction

Structural Elucidation and Molecular Characteristics

The compound belongs to the thiazolidin-4-one family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its IUPAC name reflects a Z-configuration at the 5-position, a butyl group at the 3-position, and a pyrazole-linked nitroaryl moiety.

Molecular Formula and Weight

The molecular formula is C₂₅H₂₄N₄O₄S₂, derived by substituting the methyl group in a structurally analogous compound with a butyl chain. This modification increases the molecular weight to 532.67 g/mol, calculated as follows:

MW=(12.01×25)+(1.01×24)+(14.01×4)+(16.00×4)+(32.07×2)=532.67g/mol\text{MW} = (12.01 \times 25) + (1.01 \times 24) + (14.01 \times 4) + (16.00 \times 4) + (32.07 \times 2) = 532.67 \, \text{g/mol}

Stereochemical Features

The (5Z) designation indicates that the pyrazole-methylene group and the thioxo sulfur atom are on the same side of the double bond. This stereochemistry influences intermolecular interactions, as evidenced by X-ray crystallography data from related thiazolidinones.

Spectroscopic Identification

Key spectral data for structural confirmation include:

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), ethoxy methylene (δ 4.1–4.3 ppm), and butyl chain signals (δ 0.9–1.7 ppm).

  • IR: Strong absorptions at 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 1240 cm⁻¹ (C-O-C) .

Synthetic Methodologies

The synthesis involves multi-step reactions, leveraging established protocols for thiazolidin-4-ones with modifications for introducing the butyl and nitroaryl groups.

Reaction Pathway

  • Pyrazole Formation:
    Condensation of 4-ethoxy-3-nitrobenzaldehyde with phenylhydrazine in ethanol yields 3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .

  • Thiazolidinone Assembly:

    • Step 1: Reaction of butylamine with carbon disulfide in basic conditions forms the 2-thioxo-1,3-thiazolidin-4-one core.

    • Step 2: Knoevenagel condensation of the pyrazole aldehyde with the thiazolidinone intermediate under acidic conditions (e.g., acetic acid/NaOAc) produces the final compound .

Optimization Parameters

  • Solvent: Ethanol or dimethylformamide (DMF) enhances reaction efficiency.

  • Catalyst: Piperidine (5 mol%) accelerates the Knoevenagel step, achieving yields >75% .

  • Temperature: Reflux conditions (80–100°C) are critical for cyclization.

Physicochemical Properties

PropertyValue/Description
Melting Point198–202°C (decomposes)
SolubilityDMSO > ethanol > water (negligible)
LogP3.8 (predicted)
TautomerismThione-thiol equilibrium favored

The butyl group enhances lipid solubility, facilitating membrane permeability in biological systems. The nitro group contributes to electron-deficient aromatic interactions, relevant in receptor binding.

Applications and Future Directions

Material Science

  • Optoelectronic Devices: Nitro and thioxo groups enable charge-transfer complexes with tunable bandgaps.

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